(4Z,7Z,10Z,13Z,16Z,19Z)-(1,2,3,4-13C4)docosa-4,7,10,13,16,19-hexaenoic acid
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Overview
Description
Docosahexaenoic Acid 1,2,3,4-13C is a labeled form of docosahexaenoic acid, an omega-3 polyunsaturated fatty acid. This compound is primarily used as an internal standard for the quantification of docosahexaenoic acid in various analytical techniques such as gas chromatography and liquid chromatography-mass spectrometry . Docosahexaenoic acid is a crucial component of the human brain, cerebral cortex, skin, and retina .
Preparation Methods
Synthetic Routes and Reaction Conditions
Docosahexaenoic Acid 1,2,3,4-13C can be synthesized through a series of desaturase- and elongase-catalyzed reactions starting from alpha-linolenic acid . The process involves multiple steps of desaturation and elongation, resulting in the formation of docosapentaenoic acid, which is then further elongated, desaturated, and beta-oxidized to produce docosahexaenoic acid .
Industrial Production Methods
Commercial production of docosahexaenoic acid often involves the use of microalgae such as Schizochytrium sp. These organisms are genetically engineered to enhance the production of docosahexaenoic acid by manipulating the fatty acid biosynthetic pathways . The process includes weakening the expression of fatty acid synthase and strengthening the expression of the polyketide synthase pathway .
Chemical Reactions Analysis
Types of Reactions
Docosahexaenoic Acid 1,2,3,4-13C undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include lipoxygenases for oxidation, phospholipase A2 for liberation from cellular membranes, and various desaturases and elongases for synthesis .
Major Products Formed
The major products formed from these reactions include specialized pro-resolving mediators such as protectins, resolvins, and maresins, which play roles in regulating host defense and the resolution of inflammation .
Scientific Research Applications
Docosahexaenoic Acid 1,2,3,4-13C is widely used in scientific research for its role in studying the metabolism and function of docosahexaenoic acid . It is used in various fields, including:
Mechanism of Action
Docosahexaenoic acid exerts its effects through membrane- and metabolite-related signal transduction . It stimulates the synthesis of neuronal phosphatidylserine, which facilitates the activation of kinases such as Raf-1, protein kinase C, and Akt . These pathways promote neuronal development and survival. Additionally, docosahexaenoic acid is metabolized to bioactive mediators like neuroprotectin D1, which has anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Eicosapentaenoic Acid (EPA): Another omega-3 polyunsaturated fatty acid with similar health benefits but different roles in the body.
Alpha-Linolenic Acid (ALA): A precursor to docosahexaenoic acid and eicosapentaenoic acid, found in plant oils.
Docosapentaenoic Acid (DPA): An intermediate in the synthesis of docosahexaenoic acid.
Uniqueness
Docosahexaenoic Acid 1,2,3,4-13C is unique due to its labeled carbon atoms, which make it an essential tool for precise quantification and metabolic studies . Its high abundance in the brain and retina also distinguishes it from other omega-3 fatty acids .
Properties
Molecular Formula |
C22H32O2 |
---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
(4Z,7Z,10Z,13Z,16Z,19Z)-(1,2,3,4-13C4)docosa-4,7,10,13,16,19-hexaenoic acid |
InChI |
InChI=1S/C22H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16,18-19H,2,5,8,11,14,17,20-21H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-/i19+1,20+1,21+1,22+1 |
InChI Key |
MBMBGCFOFBJSGT-YOKVNMAPSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=[13CH]\[13CH2][13CH2][13C](=O)O |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)O |
Origin of Product |
United States |
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